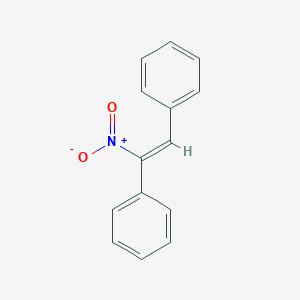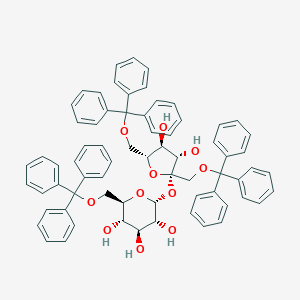
(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C26H33NO6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized in the synthesis of structurally complex molecules and the study of their properties. A notable application is in the synthesis of N-Boc protected oxazolidines, demonstrating its utility as a precursor in organic synthesis. The compound was synthesized using L-Serine as a chiral starting material, highlighting its role in the production of medicinally significant candidates (Khadse & Chaudhari, 2015). Furthermore, it has been involved in the synthesis of derivatives containing residues of sterically-hindered phenols, showcasing its versatility in creating compounds with potential biological activities (Kelarev, Silin, & Borisova, 2003).
Molecular Structure and Bonding
The compound and its derivatives have been subjects of structural studies, including NMR, X-ray, and quantum chemistry methods. These studies provide insight into the molecular geometry and bonding characteristics of the compounds, essential for understanding their reactivity and potential applications in materials science and medicinal chemistry (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Synthesis of Biologically Active Compounds
Its derivatives have been explored for the synthesis of biologically active compounds. For instance, the synthesis of 2-amino-4H-pyrans, which exhibit various biological activities, demonstrates the utility of the compound in developing potential therapeutic agents. This highlights the significance of (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate in the field of drug discovery and development (Zonouzi, Kazemi, & Nezamabadi, 2006).
Eigenschaften
IUPAC Name |
3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-7-30-23(28)22-21(27(26(5,6)32-22)24(29)33-25(2,3)4)19-13-15-20(16-14-19)31-17-18-11-9-8-10-12-18/h8-16,21-22H,7,17H2,1-6H3/t21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPGNKDXWAOLE-FCHUYYIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455248 |
Source


|
| Record name | MolPort-035-677-701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate | |
CAS RN |
382596-27-2 |
Source


|
| Record name | 3-(1,1-Dimethylethyl) 5-ethyl (4S,5R)-2,2-dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382596-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MolPort-035-677-701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
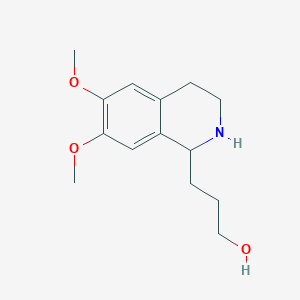

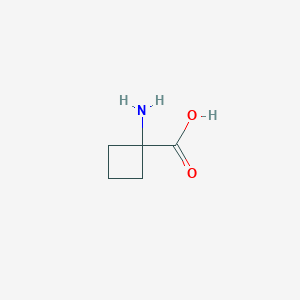
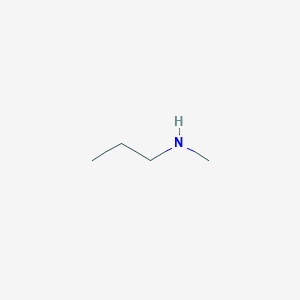


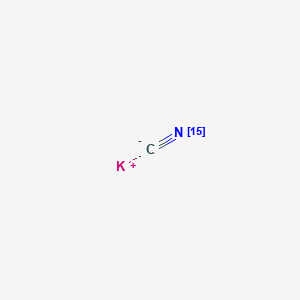
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
